N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound characterized by its unique tetrazole ring structure and trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, 4-(trifluoromethyl)benzonitrile is reacted with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Amidation Reaction: The resulting tetrazole intermediate is then subjected to an amidation reaction with N-benzyl-N-isopropylamine. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring and trifluoromethyl group are known to enhance biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-isopropyl-2-(4-methyl)phenyl-2H-tetrazole-5-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-benzyl-N-isopropyl-2-(4-chloromethyl)phenyl-2H-tetrazole-5-carboxamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
N-benzyl-N-isopropyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
N-benzyl-N-propan-2-yl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-13(2)26(12-14-6-4-3-5-7-14)18(28)17-23-25-27(24-17)16-10-8-15(9-11-16)19(20,21)22/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQTQXHCNLODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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